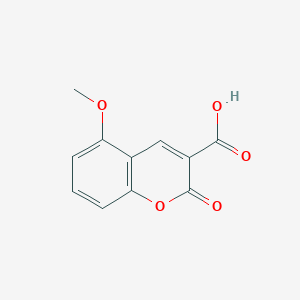
5-Methoxycoumarin-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a derivative of the coumarin family, known for its diverse biological and chemical properties Coumarins are a class of organic compounds characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde derivatives with malonic acid in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the coumarin core. The methoxy group is introduced via methylation of the hydroxyl group on the benzene ring .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. Catalysts such as piperidine or pyridine are commonly used to facilitate the condensation reaction .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes and fluorescent probes for imaging applications.
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, making it a potential therapeutic agent for obesity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparación Con Compuestos Similares
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a methoxy group at the 8-position instead of the 5-position.
2-Oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group, making it less hydrophobic and potentially altering its biological activity.
Uniqueness: 5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the methoxy group at the 5-position, which can influence its electronic properties and reactivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for drug development .
Propiedades
Número CAS |
81017-29-0 |
|---|---|
Fórmula molecular |
C11H8O5 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
5-methoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-8-3-2-4-9-6(8)5-7(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13) |
Clave InChI |
WWMUWCJDRURRHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=C(C(=O)O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


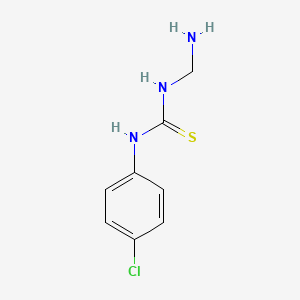
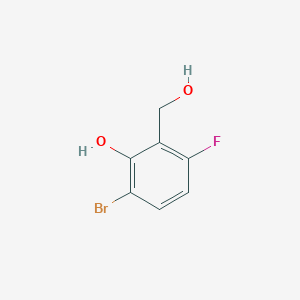
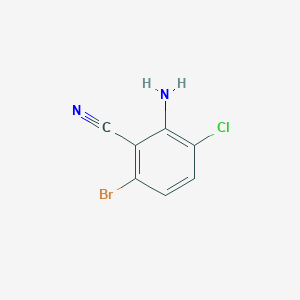
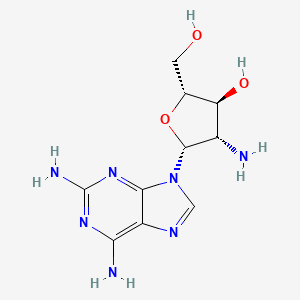

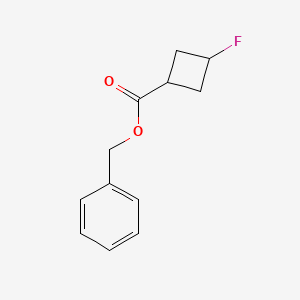
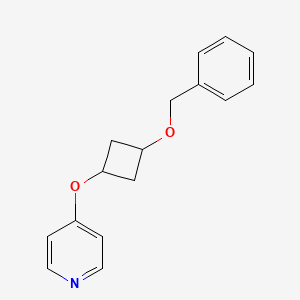
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
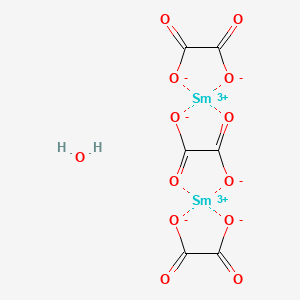
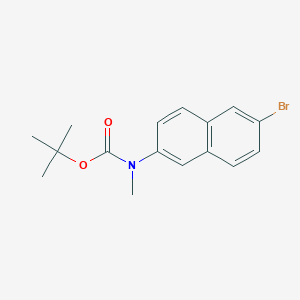
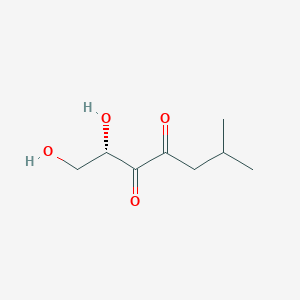
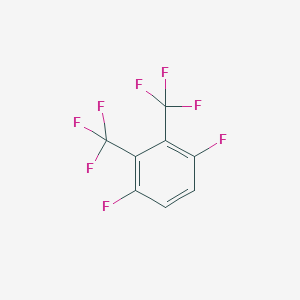
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)
